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molecular formula C7H6Cl2O2 B188874 2,4-Dichloro-6-(hydroxymethyl)phenol CAS No. 6641-02-7

2,4-Dichloro-6-(hydroxymethyl)phenol

Cat. No. B188874
M. Wt: 193.02 g/mol
InChI Key: DTJNPTWSVJSFRE-UHFFFAOYSA-N
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Patent
US04461907

Procedure details

A mixture of 2,4-dichlorophenol (15.3 g), 10% sodium hydroxide solution (100 ml) and 40% aqueous formaldehyde solution (37.5 ml) was heated at 95°-100° C. for 4 hr, then cooled and acidified by addition of 2-normal sulphuric acid (70 ml). The precipitated oil was extracted into toluene, and the extract washed with sodium bicarbonate solution, dried and evaporated. The residue was recrystallised from boiling water to yield 3,5-dichloro-2-hydroxybenzyl alcohol (4.0 g), m.p. 81°-82° C. on drying at 56° C./20 mm. Hg=2660 Pa.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[OH-:10].[Na+].[CH2:12]=O>S(=O)(=O)(O)O>[Cl:1][C:2]1[C:3]([OH:9])=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[CH2:12][OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
37.5 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 95°-100° C. for 4 hr
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The precipitated oil was extracted into toluene
WASH
Type
WASH
Details
the extract washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(CO)C=C(C1)Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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